molecular formula C14H14N2O2S2 B13041762 (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol

(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol

Cat. No.: B13041762
M. Wt: 306.4 g/mol
InChI Key: VBHPMLLAMMJOTA-UHFFFAOYSA-N
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Properties

Molecular Formula

C14H14N2O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

[2-[(4-methoxyphenyl)methylamino]thieno[2,3-d][1,3]thiazol-5-yl]methanol

InChI

InChI=1S/C14H14N2O2S2/c1-18-10-4-2-9(3-5-10)7-15-14-16-13-12(20-14)6-11(8-17)19-13/h2-6,17H,7-8H2,1H3,(H,15,16)

InChI Key

VBHPMLLAMMJOTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(S3)CO

Origin of Product

United States

Preparation Methods

The synthesis of (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol involves several steps. One common synthetic route includes the reaction of 4-methoxybenzylamine with thieno[2,3-D]thiazole-5-carbaldehyde under specific conditions . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that thieno-thiazole derivatives exhibit significant anticancer properties. The specific compound discussed has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thieno-thiazole compounds showed promising results against multiple cancer cell lines, suggesting that (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol could have similar effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thieno-thiazole derivatives are known to possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics.

Research Findings : In vitro studies indicated that the compound effectively inhibited the growth of various bacterial strains, including resistant strains, highlighting its potential as a lead compound for antibiotic development .

Neuropharmacological Applications

Recent studies have explored the neuroprotective effects of thieno-thiazole derivatives. The compound may play a role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.

Case Study : Research conducted on related compounds showed significant neuroprotective effects in animal models of neurodegenerative diseases, suggesting that (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol could be beneficial in treating conditions such as Alzheimer's disease .

Cosmetic and Dermatological Applications

The compound's properties may also extend to cosmetic formulations due to its potential skin benefits. Its antioxidant properties can be harnessed to develop products aimed at skin protection and anti-aging.

Research Insights : A study highlighted the formulation of topical products containing thieno-thiazole derivatives that demonstrated improved skin hydration and elasticity in clinical trials .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosisJournal of Medicinal Chemistry
Antimicrobial PropertiesEffective against various bacterial strainsIn vitro studies
NeuropharmacologyPotential neuroprotective effects; modulation of neurotransmitter systemsAnimal models of neurodegenerative diseases
Cosmetic FormulationsAntioxidant properties beneficial for skin healthTopical product formulations

Mechanism of Action

The mechanism of action of (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

The compound (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol, with the CAS number 1620076-03-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.

  • Molecular Formula : C₁₄H₁₄N₂O₂S₂
  • Molecular Weight : 306.4 g/mol
  • Structure : The compound features a thieno-thiazole core substituted with a methoxybenzyl amino group and a hydroxymethyl group.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The compound's thiazole moiety is believed to interact with cellular targets involved in cancer proliferation.
    • Studies have shown that similar thiazole compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 family proteins .
  • Case Studies :
    • A study evaluated the cytotoxic effects of thiazole derivatives against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds with similar structural features to (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol showed IC₅₀ values ranging from 10 to 30 µM, indicating promising activity .

Enzyme Inhibition

Thiazole derivatives are known for their inhibitory effects on various enzymes:

  • Cholinesterase Inhibition :
    • Thiazoles have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer's.
    • The compound's structural characteristics suggest it may exhibit similar inhibitory activity, although specific data for this compound is limited. Comparative studies show that modifications can lead to significant differences in IC₅₀ values for AChE inhibition .
  • Antimicrobial Activity :
    • Thiazole derivatives have demonstrated antimicrobial properties against bacteria and fungi. For instance, compounds with similar thiazole structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, with MIC values typically below 100 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of (2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol can be influenced by:

  • Substituents on the Thiazole Ring : Electron-donating groups like methoxy enhance activity.
  • Hydroxymethyl Group : This functional group may play a role in increasing solubility and bioavailability.

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerIC₅₀ = 10-30 µM against MCF-7 and HCT-116
AChE InhibitionPotential inhibitor; specific IC₅₀ not determined
AntimicrobialMIC < 100 µg/mL against E. coli and S. aureus

Q & A

Q. What are the key synthetic pathways for constructing the thieno[2,3-d]thiazole core in this compound?

The thieno[2,3-d]thiazole scaffold can be synthesized via cyclization of thiosemicarbazides or thiol intermediates under reflux conditions. For example:

  • Thiosemicarbazide cyclization : React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate, followed by intramolecular cyclization .
  • Thiol-based assembly : Use sodium monochloroacetate in aqueous medium to functionalize a thiol intermediate, followed by acidification (e.g., ethanoic acid) to yield the thiazole ring .
  • Key parameters : Solvent choice (ethanol, DMF), reaction time (4–6 hours), and molar ratios (1:1 to 1:1.2) are critical for yield optimization.

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • 1H NMR : Identify protons on the 4-methoxybenzyl group (δ ~3.8 ppm for OCH₃, δ ~4.3 ppm for CH₂NH), the thieno[2,3-d]thiazole aromatic protons (δ ~6.5–8.0 ppm), and the methanol group (δ ~4.5–5.0 ppm, exchangeable with D₂O) .
  • 13C NMR : Confirm the thiazole carbons (C=S at δ ~165–170 ppm) and the methoxy group (δ ~55 ppm) .
  • IR : Detect N-H stretches (~3300 cm⁻¹ for secondary amines) and C-O-C vibrations (~1250 cm⁻¹ for methoxy groups) .

Q. What purification techniques are suitable for isolating this compound?

  • Recrystallization : Use ethanol-DMF mixtures to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar derivatives .
  • Acid-base extraction : Leverage the compound’s solubility in weak acids (e.g., dilute HCl) for separation from neutral byproducts .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the yield of the Mannich reaction in synthesizing the 4-methoxybenzylamino moiety?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, improving coupling efficiency with the thieno[2,3-d]thiazole core. Ethanol, while less polar, may reduce side reactions .
  • Catalysts : Triethylamine or glacial acetic acid (5–10 drops) accelerates Schiff base formation between the amine and aldehyde intermediates .
  • Data contradiction : reports higher yields with aqueous sodium monochloroacetate, while favors anhydrous ethanol. This suggests humidity-sensitive intermediates may require tailored conditions .

Q. What computational methods can predict the tautomeric equilibrium of the thieno[2,3-d]thiazole system?

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model thione-thiol tautomerism. Compare calculated IR frequencies with experimental data to validate dominant tautomers .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to assess how tautomerism affects binding affinity. For example, highlights thiazole derivatives’ anticancer activity via kinase inhibition .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

  • Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) and IC₅₀ (cytotoxicity) tests in parallel. For example, notes that triazole-thiazole hybrids show antimicrobial activity at 10–50 µM but cytotoxicity above 100 µM .
  • Target specificity profiling : Use kinome-wide screening to identify off-target effects. Similar compounds in exhibited selective inhibition of VEGFR-2 over other kinases .

Q. What strategies optimize regioselectivity during functionalization of the thieno[2,3-d]thiazole ring?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at C-5 to direct electrophilic substitution to C-2 .
  • Microwave-assisted synthesis : demonstrates reduced reaction times (30 minutes vs. 4 hours) and improved regioselectivity for triazolo-thiadiazole derivatives under microwave conditions .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions

StepMethod (Evidence)Yield (%)Key Parameters
Thiazole cyclizationEthanol reflux 65–7570 mmol substrate, 4 h
Mannich reactionGlacial AcOH 50–600.001 mol, 4 h reflux
Microwave functionalizationDMF, 100°C 8530 min, 300 W

Q. Table 2. Spectral Benchmarks

Group1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
4-Methoxybenzyl3.8 (OCH₃)55 (OCH₃)1250 (C-O-C)
Thieno[2,3-d]thiazole7.2–8.0 (Ar-H)165 (C=S)3300 (N-H)
Methanol (-CH₂OH)4.5–5.060–653400 (O-H)

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